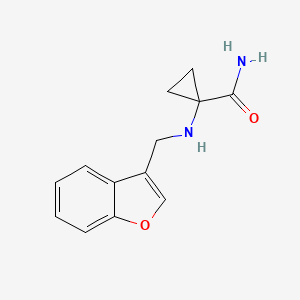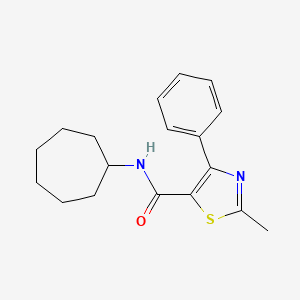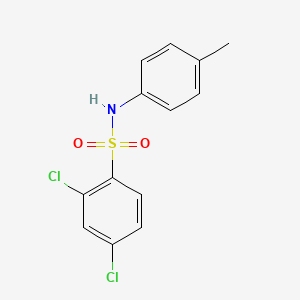![molecular formula C13H8Cl2N2O2S3 B7673074 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B7673074.png)
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide is a complex organic compound featuring a thiazole ring, a thiophene ring, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the 2,4-Dichlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a 2,4-dichlorophenyl halide reacts with the thiazole intermediate.
Formation of the Thiophene Ring: The thiophene ring can be introduced through a cyclization reaction involving sulfur and a suitable diene precursor.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, converting them to amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Halogenated derivatives, nitro derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound has been studied for its potential antimicrobial and antifungal properties. The presence of the thiazole and sulfonamide groups is particularly significant, as these moieties are known to interact with biological targets effectively.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could be a candidate for developing drugs targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical stability provided by the thiazole and thiophene rings.
Mécanisme D'action
The mechanism of action of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, potentially inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide: Similar structure but with a benzamide group instead of a thiophene ring.
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridine-2-sulfonamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide is unique due to the combination of the thiazole and thiophene rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O2S3/c14-8-3-4-9(10(15)6-8)11-7-21-13(16-11)17-22(18,19)12-2-1-5-20-12/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLGAKMWCUEXLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Dimethylamino)-2-methylphenyl]-3-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]urea](/img/structure/B7672999.png)

![N-[(6-methylpyridin-2-yl)methyl]-4-(2,2,2-trifluoroethyl)benzenesulfonamide](/img/structure/B7673005.png)

![1-[3-[(1-Phenyltetrazol-5-yl)amino]propyl]azepan-2-one](/img/structure/B7673018.png)
![4-[(2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B7673020.png)
![1-[3-(Thieno[2,3-d]pyrimidin-4-ylamino)propyl]azepan-2-one](/img/structure/B7673024.png)
![1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]-5-fluoropyridin-2-one](/img/structure/B7673042.png)
![N-methyl-N-prop-2-ynyl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide](/img/structure/B7673049.png)

![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-3-[(3,4-dimethylphenyl)sulfonylamino]propanamide](/img/structure/B7673068.png)

![N-[4-fluoro-2-(propan-2-ylamino)phenyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7673081.png)
